Inarigivir

Vue d'ensemble

Description

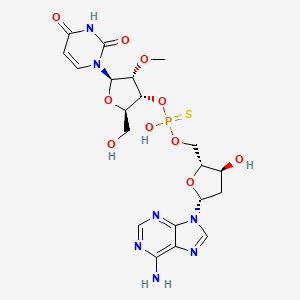

Inarigivir is an oral dinucleotide RIG-I agonist that has demonstrated anti-viral activity against Hepatitis B Virus (HBV) via a combination of activation of innate immunity and a DAA effect as a Non-Nucleotide Reverse Transcriptase Inhibitor (NNRTI) .

Molecular Structure Analysis

The molecular formula of Inarigivir is C20H26N7O10PS . The molecular weight is 587.5 .

Chemical Reactions Analysis

Inarigivir has been shown to increase the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine . It also increased the ability of macrophages to kill MTB in a Caspase-1-, and autophagy-dependent manner .

Physical And Chemical Properties Analysis

Inarigivir is a solid substance with a molecular weight of 604.53. It is soluble in water (100 mg/mL) and DMSO (100 mg/mL) when ultrasonicated .

Applications De Recherche Scientifique

Inarigivir: A Comprehensive Analysis of Scientific Research Applications

Tuberculosis Vaccine Adjuvant: Inarigivir has been studied as an adjuvant to enhance the immunogenicity of vaccines. Research indicates that when combined with the BCG vaccine, Inarigivir significantly improves protection against tuberculosis in a mouse model, reducing the lung burden of Mycobacterium tuberculosis more effectively than the vaccine alone .

Hepatitis B Treatment: In clinical trials, Inarigivir has shown promise as a treatment for hepatitis B virus (HBV). It acts as a RIG-I agonist, reducing HBV DNA/RNA levels and inducing immune responses that are more potent than nucleos(t)ide analogs (NAs), leading to HBsAg loss in a significant percentage of patients . Additionally, its immunomodulatory and direct antiviral actions against HBV are being evaluated for achieving a 'functional cure’ .

Antiviral Actions: Apart from its immunomodulatory effects, Inarigivir also possesses direct antiviral actions. These properties are being investigated to understand how they can be harnessed to treat viral infections beyond HBV .

Enhancement of Vaccine Efficacy: The potential of Inarigivir to enhance the efficacy of vaccines is not limited to tuberculosis. Its role as an adjuvant is being explored in other vaccines to improve their protective capabilities against different pathogens .

Mécanisme D'action

Target of Action

Inarigivir primarily targets the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD-2) . These are key components of the innate immune system, playing a crucial role in the detection of viral pathogens and initiation of antiviral responses.

Mode of Action

Inarigivir acts as an agonist for RIG-I and NOD-2 . By binding to these receptors, it activates the innate immune response within infected cells . This dual action, both immunomodulatory and direct antiviral, allows Inarigivir to inhibit viral replication and induce intracellular interferon signaling pathways for antiviral defense .

Biochemical Pathways

Upon activation by Inarigivir, RIG-I and NOD-2 initiate a cascade of biochemical reactions leading to the production of various cytokines . These include IL-12 , TNF-α , IFN-β , and Caspase-1 dependent IL-1β . These cytokines play a crucial role in the immune response against viral infections, including Hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza .

Pharmacokinetics

It is known that inarigivir is administered orally and is under investigation for its effects on patients with chronic hepatitis b .

Result of Action

Inarigivir’s activation of RIG-I and NOD-2 leads to a reduction in HBV DNA, RNA, and antigen levels . It also enhances the ability of antigen-presenting cells (APCs) to present specific epitopes to CD4 T cells . Furthermore, it increases the ability of macrophages to kill Mycobacterium tuberculosis in a Caspase-1 and autophagy-dependent manner .

Action Environment

It is currently being studied in clinical trials, which will provide more information about how factors such as patient health status, co-administration with other drugs, and disease state may influence its action .

Safety and Hazards

Orientations Futures

Inarigivir is under investigation in clinical trials for the treatment of HBV infection . The ACHIEVE trial confirms the safety and anti-viral efficacy of Inarigivir up to 200mg daily and further studies at doses of up to 400mg daily in combination with TDF or added to NUC suppressed patients are underway .

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMICVBGNUEHGE-FUQPUAIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N7O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inarigivir | |

CAS RN |

475650-36-3 | |

| Record name | Inarigivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

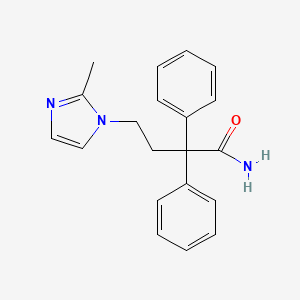

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

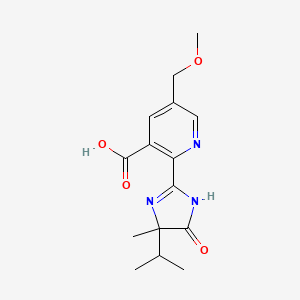

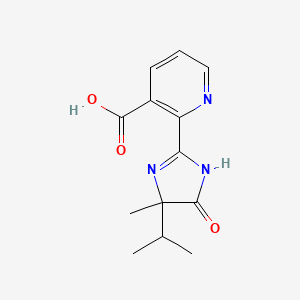

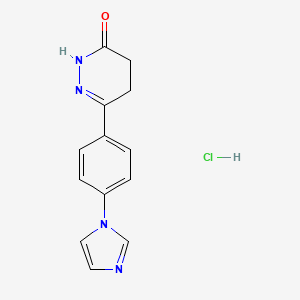

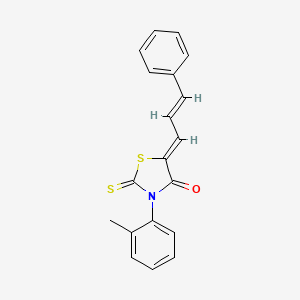

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)